Cas no 2137585-79-4 (5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

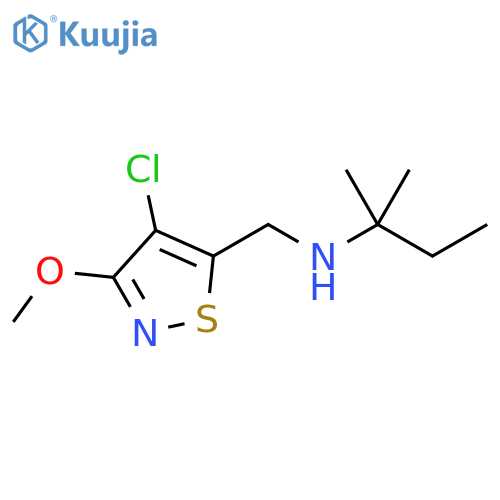

2137585-79-4 structure

商品名:5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-

CAS番号:2137585-79-4

MF:C10H17ClN2OS

メガワット:248.772780179977

CID:5256040

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-

-

- インチ: 1S/C10H17ClN2OS/c1-5-10(2,3)12-6-7-8(11)9(14-4)13-15-7/h12H,5-6H2,1-4H3

- InChIKey: AMRYEMDIHLHCQR-UHFFFAOYSA-N

- ほほえんだ: S1C(CNC(C)(C)CC)=C(Cl)C(OC)=N1

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-376779-1.0g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 1g |

$1214.0 | 2023-05-26 | ||

| Enamine | EN300-376779-0.1g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 0.1g |

$1068.0 | 2023-05-26 | ||

| Enamine | EN300-376779-0.05g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 0.05g |

$1020.0 | 2023-05-26 | ||

| Enamine | EN300-376779-10.0g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 10g |

$5221.0 | 2023-05-26 | ||

| Enamine | EN300-376779-0.25g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 0.25g |

$1117.0 | 2023-05-26 | ||

| Enamine | EN300-376779-2.5g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 2.5g |

$2379.0 | 2023-05-26 | ||

| Enamine | EN300-376779-0.5g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 0.5g |

$1165.0 | 2023-05-26 | ||

| Enamine | EN300-376779-5.0g |

[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |

2137585-79-4 | 5g |

$3520.0 | 2023-05-26 |

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2137585-79-4 (5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量